3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride

Description

3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride is a heterocyclic compound featuring a dihydrobenzopyran core fused with a methanesulfonyl chloride functional group. The benzopyran scaffold is a bicyclic structure comprising a benzene ring fused to a pyran ring, while the methanesulfonyl chloride moiety (-SO₂Cl) confers high reactivity, particularly in nucleophilic substitution (Sₙ) reactions. This compound is likely used as an intermediate in organic synthesis, leveraging the sulfonyl chloride group for functionalization or as a leaving group.

Properties

Molecular Formula |

C10H11ClO3S |

|---|---|

Molecular Weight |

246.71 g/mol |

IUPAC Name |

3,4-dihydro-1H-isochromen-1-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C10H11ClO3S/c11-15(12,13)7-10-9-4-2-1-3-8(9)5-6-14-10/h1-4,10H,5-7H2 |

InChI Key |

JIQDXDIZEZSLPE-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The benzopyran ring can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Corresponding sulfonamides, sulfonate esters, or sulfonate thioesters.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

Biological Studies: Employed in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride involves its interaction with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the provided evidence, focusing on core structures, functional groups, reactivity, and applications.

Functional Group and Reactivity Comparisons

Key Differences :

Methanesulfonyl Chloride vs. Ethoxy/Benzylmercapto Groups :

- The target compound’s sulfonyl chloride group is highly reactive in Sₙ reactions, enabling facile substitution with nucleophiles (e.g., amines, alcohols). In contrast, compounds like 3-(2-benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) (ethoxy group) and 3-(2-benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) (thioether group) exhibit moderate reactivity due to their electron-donating substituents. The ethoxy group in 14f may participate in elimination reactions, while the benzylmercapto group in 14g could undergo oxidation .

Chloride as Counterion vs. Functional Group :

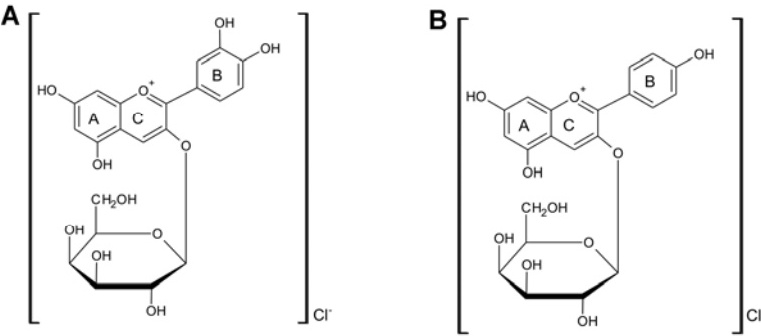

- Anthocyanins like callistephin chloride and ideain chloride () feature chloride as a counterion stabilizing the flavylium cation. In contrast, the target’s sulfonyl chloride is a functional group directly involved in covalent bond formation. This distinction highlights divergent applications: anthocyanins serve as pigments, while sulfonyl chlorides are synthetic intermediates .

Hydrochloride Salts vs. Sulfonyl Chlorides :

- 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl, ) is a stable salt where chloride acts as a counterion. The target’s sulfonyl chloride, however, is electrophilic and moisture-sensitive, requiring careful handling. This difference underscores the sulfonyl chloride’s utility in active synthesis vs. hydrochloride salts’ role in stabilizing amines .

Structural and Physical Property Analysis

Data Table :

Interpretation :

- Core Structure : The dihydrobenzopyran in the target compound differs from pyran-2-one (14f, 14g) in ring saturation and lactone vs. sulfonyl chloride functionalities.

- Melting Points : While 14f and 14g have defined melting points (94°C and 84–86°C, respectively), the target’s physical properties are inferred to depend on its sulfonyl chloride’s hygroscopic nature.

- Synthetic Conditions : shows that reaction times vary significantly with substituents (1 hour for 14f vs. 1 week for 14g). The target’s synthesis may require controlled conditions to manage sulfonyl chloride reactivity .

Notes on Limitations and Further Research

Biological Activity

3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride is a compound that belongs to the class of benzopyran derivatives. Its biological activity has been a subject of interest due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular structure of 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride includes a benzopyran core with a methanesulfonyl chloride substituent. This structural configuration is significant for its biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClO3S |

| Molecular Weight | 248.71 g/mol |

| CAS Number | [Not specified] |

The biological activity of 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride is primarily attributed to its ability to interact with various biological targets. The methanesulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by biological molecules, which may lead to enzyme inhibition or receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzopyran derivatives, including 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride. Research indicates that these compounds exhibit significant activity against a range of microorganisms:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | High |

| Candida albicans | Low |

Anti-inflammatory and Antioxidant Effects

Benzopyran derivatives have also been investigated for their anti-inflammatory and antioxidant properties. In vitro studies suggest that these compounds can reduce oxidative stress markers and inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in ResearchGate evaluated the antimicrobial activity of various benzopyran derivatives against common pathogens. The findings indicated that 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride showed promising results particularly against Gram-positive bacteria like Staphylococcus aureus . -

Anti-inflammatory Research :

Another investigation focused on the anti-inflammatory potential of benzopyran derivatives. The results demonstrated that treatment with 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride significantly reduced levels of inflammatory markers in cultured macrophages .

Synthesis and Derivatives

The synthesis of 3,4-Dihydro-1H-2-benzopyran-1-ylmethanesulfonyl chloride typically involves the reaction of appropriate benzopyran precursors with methanesulfonyl chloride under controlled conditions. Variations in substituents on the benzopyran ring can lead to derivatives with enhanced or altered biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.